molecular formula C13H20ClNO2 B1440738 3-(2-Phenoxyethoxy)piperidine hydrochloride CAS No. 1220036-66-7

3-(2-Phenoxyethoxy)piperidine hydrochloride

Cat. No.: B1440738
CAS No.: 1220036-66-7
M. Wt: 257.75 g/mol
InChI Key: FQZBDSKIYLVMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenoxyethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a phenoxyethoxy group . The molecular weight of this compound is 257.7564 .

Scientific Research Applications

Pharmacological Effects and Analysis

The compound Paroxetine hydrochloride, a phenylpiperidine derivative closely related to 3-(2-Phenoxyethoxy)piperidine hydrochloride, is primarily recognized as a selective serotonin reuptake inhibitor. It is employed in treating various disorders such as depression, generalized anxiety disorder, and posttraumatic stress disorder. This compound's physicochemical properties, stability, methods of preparation, and spectroscopic data, including 1D and 2D NMR, UV, FT-IR, and MS, have been well-documented (Germann, Ma, Han, & Tikhomirova, 2013).

Metabolic Activity in Obesity Studies

In obesity research, a compound structurally similar to this compound, namely 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has been studied for its effects on metabolic activity. This compound, when administered chronically, was found to reduce food intake and weight gain in obese rats, indicating a potential role in obesity management (Massicot, Steiner, & Godfroid, 1985).

Chemical Synthesis and Reactivity

A study focusing on the synthesis and reactivity of compounds similar to this compound involved the acetoxy and propionoxy esters of 1-phenethyl-4-(2′-furyl)-4-piperidinol hydrochlorides. These compounds were converted into 4-alkoxy ethers and elimination products, shedding light on the reactions of carbonium ions produced from the esters (Casy, Beckett, & Armstrong, 1961).

Future Directions

Piperidines, including 3-(2-Phenoxyethoxy)piperidine hydrochloride, continue to be an area of active research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of novel pharmacological applications .

Properties

IUPAC Name

3-(2-phenoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)15-9-10-16-13-7-4-8-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZBDSKIYLVMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Phenoxyethoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Phenoxyethoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Phenoxyethoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Phenoxyethoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Phenoxyethoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Phenoxyethoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.